molecular formula C9H10ClNO4S B1266015 Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- CAS No. 3746-67-6

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

Cat. No. B1266015
CAS RN: 3746-67-6
M. Wt: 263.7 g/mol
InChI Key: KRKMAUKQDRAOFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride involves the condensation reaction of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. This process results in a compound with a V-shaped conformation, characterized by specific dihedral angles and intramolecular interactions, which play a crucial role in its chemical reactivity (Kobkeatthawin et al., 2013).

Molecular Structure Analysis

The molecular structure of the title compound is detailed, showing an approximate V-shaped conformation. The methoxy group and the acetyl group are nearly coplanar with their attached benzene rings, indicating a rigid structure that influences its chemical behavior. This configuration is stabilized by intramolecular C—H⋯O interactions, contributing to the molecule's overall stability (Kobkeatthawin et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride is highlighted by its participation in reactions with unsaturated compounds, demonstrating its versatility as a reagent. Its reactivity with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes forms various aryl-substituted products, showcasing its utility in synthetic chemistry (Smalius & Naidan, 2006).

Physical Properties Analysis

The physical properties of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, such as solubility, melting point, and crystalline structure, are crucial for its application in various chemical processes. These properties are influenced by the compound's molecular structure and intramolecular interactions, dictating its behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, including its reactivity, stability, and functional group interactions, are fundamental to its applications in organic synthesis. Its ability to undergo various chemical reactions, forming stable bonds with different chemical entities, makes it a valuable compound in the synthesis of complex molecules.

Scientific Research Applications

Synthesis and Structural Studies

  • The condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride leads to compounds with a V-shaped conformation, demonstrating potential in molecular engineering (Kobkeatthawin et al., 2013).

Antibacterial Activity

  • New derivatives synthesized from Chromen-2-one, including benzenesulfonyl chloride variants, show antibacterial activity against bacteria like Staphylococcus aureus and Escherichia coli (Behrami, 2018).

Reaction Mechanisms

  • Studies on the reactions of pyridinesulfonamides with benzenesulfonyl chlorides provide insights into different types of products and mechanisms, expanding the understanding of chemical reactions (Brzozowski et al., 2014).

Dye Intermediates Synthesis

  • Sulfonamide dye intermediates involving benzenesulfonyl chloride show promise in the development of new dyes, highlighting its role in colorant chemistry (Yun-xia, 2004).

Solvolysis Studies

  • Research on the solvolysis of benzenesulfonyl chlorides in different solvent mixtures contributes to a deeper understanding of reaction kinetics and mechanisms in organic chemistry (Bentley et al., 2009).

Application in Drug Synthesis

  • Benzenesulfonyl chlorides are key in synthesizing novel compounds with potential antibacterial properties, crucial in the search for new therapeutic agents (Abbasi et al., 2019).

Large-Scale Preparation for Drug Candidates

  • The development of scalable processes for preparing derivatives of benzenesulfonyl chloride underlines its importance in the pharmaceutical industry (Meckler & Herr, 2012).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . It is toxic to aquatic life and harmful if swallowed . Contact with water liberates toxic gas . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to breathe vapors or spray mist .

properties

IUPAC Name

3-acetamido-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMAUKQDRAOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063163
Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

CAS RN

3746-67-6
Record name 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name 3-acetamido-4-methoxybenzenesulphonyl chloride
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